molecular formula C22H23N5O2 B10998677 N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(4-methoxyphenyl)propanamide

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(4-methoxyphenyl)propanamide

Cat. No.: B10998677
M. Wt: 389.4 g/mol
InChI Key: JRBTWAFEMHMOAF-UHFFFAOYSA-N
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Description

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the indole and triazole moieties in its structure contributes to its diverse pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(4-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, indole, undergoes alkylation with an appropriate alkyl halide to introduce the ethyl group at the 3-position.

    Synthesis of the Triazole Ring: The alkylated indole is then reacted with hydrazine and an appropriate carboxylic acid derivative to form the 1,2,4-triazole ring.

    Coupling with Methoxyphenylpropanamide: The triazole derivative is coupled with 3-(4-methoxyphenyl)propanoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the propanamide moiety.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced triazole or amide derivatives.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(4-methoxyphenyl)propanamide involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways Involved: It may inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway, leading to reduced cell growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(4-hydroxyphenyl)propanamide
  • **N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(4-chlorophenyl)propanamide
  • **N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(4-fluorophenyl)propanamide

Uniqueness

The presence of the methoxy group on the phenyl ring in N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(4-methoxyphenyl)propanamide distinguishes it from its analogs. This functional group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability, making it a unique candidate for further drug development.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C22H23N5O2/c1-29-17-10-6-15(7-11-17)8-13-21(28)25-22-24-20(26-27-22)12-9-16-14-23-19-5-3-2-4-18(16)19/h2-7,10-11,14,23H,8-9,12-13H2,1H3,(H2,24,25,26,27,28)

InChI Key

JRBTWAFEMHMOAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=NNC(=N2)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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